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molecular formula C7H13NO3 B1242874 N-(2,2-dimethoxyethyl)prop-2-enamide CAS No. 34268-69-4

N-(2,2-dimethoxyethyl)prop-2-enamide

Cat. No. B1242874
M. Wt: 159.18 g/mol
InChI Key: CMMYGCUEJWTBCG-UHFFFAOYSA-N
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Patent
US04605718

Procedure details

The round bottom flask was suspended in a dry ice-isopropanol bath. When the contents reached 0° C., the acryloylchloride solution was allowed to slowly drip into the flask. Temperature was maintained at 0° to 3° C. over a 40 minute period during which all the acryloylchloride solution had been added. Voluminous white crystals of aminoacetaldehyde dimethylacetal hydrochloride were present in the product. These crystals were removed via filtration. Methoxyhydroquinone (0.1 gram) was added and the filtrate was concentrated by evaporation of the ethyl ether to yield 189 grams of N-(2,2 dimethoxyethyl)acrylamide (92% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aminoacetaldehyde dimethylacetal hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].Cl.[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH2:11]>>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH:11][C:1](=[O:4])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Three
Name
aminoacetaldehyde dimethylacetal hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(CN)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The round bottom flask was suspended in a dry ice-isopropanol bath
CUSTOM
Type
CUSTOM
Details
reached 0° C.
ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
These crystals were removed via filtration
ADDITION
Type
ADDITION
Details
Methoxyhydroquinone (0.1 gram) was added
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation of the ethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(C=C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 189 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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